molecular formula C10H5ClF3NO B11718609 1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone

1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone

Cat. No.: B11718609
M. Wt: 247.60 g/mol
InChI Key: RJOYBFSDFGASDS-UHFFFAOYSA-N
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Description

1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C10H6ClF3NO It is an indole derivative, characterized by the presence of a trifluoroethanone group at the 2-position and a chlorine atom at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloroindole with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under mild conditions, with the trifluoroacetic anhydride acting as both the reagent and solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the trifluoroethanone group to other functional groups.

    Substitution: The chlorine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups at the 5-position, leading to a wide range of substituted indole derivatives.

Scientific Research Applications

1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanone can be compared with other indole derivatives, such as:

    1-(5-Chloro-3-indolyl)ethanone: Similar structure but lacks the trifluoro group, leading to different chemical properties and reactivity.

    1-(5-Bromo-3-indolyl)-2,2,2-trifluoroethanone: Similar structure with a bromine atom instead of chlorine, which may affect its biological activity and reactivity.

    1-(5-Chloro-3-indolyl)-2,2,2-trifluoroethanol: The trifluoroethanol group instead of trifluoroethanone, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H5ClF3NO

Molecular Weight

247.60 g/mol

IUPAC Name

1-(5-chloro-1H-indol-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H5ClF3NO/c11-5-1-2-8-6(3-5)7(4-15-8)9(16)10(12,13)14/h1-4,15H

InChI Key

RJOYBFSDFGASDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)C(=O)C(F)(F)F

Origin of Product

United States

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